5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

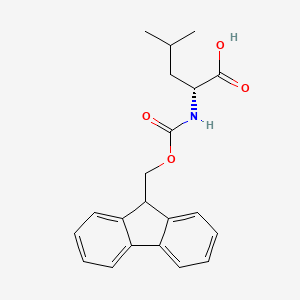

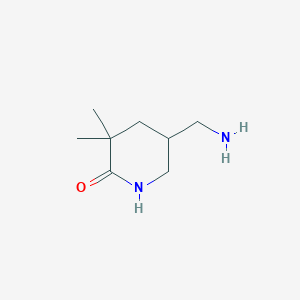

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one, also known as DM-235, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one derivatives have been explored for their potential antitumor activities. Specifically, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with substitutions at the 5-position have shown in vivo antitumor activity, attributed to their ability to bind to DNA by intercalation. These compounds have demonstrated a broad spectrum of in vivo antitumor activity due to their predominant existence as monocations, allowing for more efficient distribution (Denny et al., 1987).

Polymer Science and Drug Delivery

In the field of polymer science, this compound has contributed to the synthesis and characterization of degradable poly(β-amino esters). These polymers, synthesized through reactions involving secondary amines, have been evaluated for their potential in drug delivery systems. Their hydrolytic degradation under various pH conditions and non-cytotoxicity relative to conventional synthetic vectors like poly(ethylene imine) have been noted, suggesting their suitability for safe and efficient delivery of plasmid DNA (Lynn and Langer, 2000).

Antifungal Applications

A series of compounds synthesized from thienopyridine hydrazide and substituted aromatic nitriles, using 4-dimethylaminopyridine (DMAP) as a catalyst, have shown potent in vitro antifungal activity. These compounds have been evaluated against Candida albicans and compared with standard antifungal agents, revealing potential as lead compounds for further optimization and development in antifungal therapies (Sangshetti et al., 2014).

Chemical Synthesis and Material Science

The compound has found use in chemical synthesis and material science, particularly in the study of reaction mechanisms and the development of novel synthetic routes. For instance, the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, leading to the synthesis of isomeric pyrazolopyridones, showcases its role in facilitating complex chemical reactions and contributing to the diversity of synthetic organic chemistry (Ratajczyk and Swett, 1975).

Wirkmechanismus

Target of Action

It is structurally similar to muscimol , a potent and selective orthosteric agonist for the GABA A receptor . Therefore, it’s plausible that 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one may interact with similar targets.

Mode of Action

As an analog of muscimol, this compound might mimic the inhibitory neurotransmitter GABA, activating GABA-A receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

Given its structural similarity to muscimol, it might be involved in gabaergic signaling pathways

Pharmacokinetics

Studies on structurally similar compounds suggest that these compounds are well distributed into tissues, except the central nervous system . They are also primarily excreted via urine . More research is needed to determine the exact pharmacokinetic properties of this compound.

Result of Action

If it acts similarly to muscimol, it could lead to decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemische Analyse

Biochemical Properties

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a low molecular weight organic nitrogen compound . It is formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells . It interacts with key amino acids, modulating the activity of enzymes involved in metabolic pathways .

Cellular Effects

This compound plays a crucial role in metabolic processes, aiding in the efficient breakdown and utilization of nutrients for energy production . It can modulate various biochemical pathways related to inflammation, oxidative stress, and cellular repair, promoting a robust immune system and overall well-being .

Molecular Mechanism

This compound operates at the molecular level through interactions with key amino acids . It functions by modulating the activity of enzymes involved in metabolic pathways, leading to an increased conversion of nutrients into energy . It also interacts with essential amino acids like leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Temporal Effects in Laboratory Settings

It is known that it is well-tolerated and poses no health danger except in exceptionally large doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects observed in these studies are not currently available, it is known that exceptionally large doses may pose health risks .

Metabolic Pathways

This compound is involved in metabolic pathways that aid in the efficient breakdown and utilization of nutrients for energy production . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

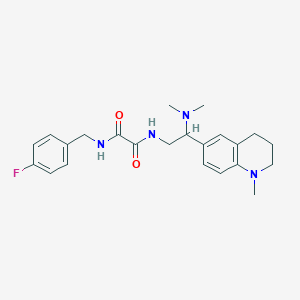

IUPAC Name |

5-(aminomethyl)-3,3-dimethylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2)3-6(4-9)5-10-7(8)11/h6H,3-5,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGVKAUVPPGKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960051.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2960052.png)

![3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl](/img/structure/B2960054.png)

amine hydrobromide](/img/no-structure.png)

![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)

![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)

![4-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)-2-methyloxazole](/img/structure/B2960067.png)